Triethoxy(4-phenylbutyl)silane
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Overview
Description
Triethoxy(4-phenylbutyl)silane is an organosilicon compound that features a silicon atom bonded to three ethoxy groups and a 4-phenylbutyl group. This compound is part of the broader class of trialkoxysilanes, which are known for their versatility in various chemical applications, particularly in surface modification and as coupling agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
Triethoxy(4-phenylbutyl)silane can be synthesized through several methods. One common approach involves the reaction of 4-phenylbutylmagnesium bromide with tetraethoxysilane. This Grignard reaction proceeds in an etheric medium, producing the desired triethoxysilane compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of catalysts to enhance the reaction efficiency. For example, a rhodium-catalyzed method can be employed to prepare aryltriethoxysilanes from arenediazonium tosylate salts . This method is advantageous due to its high yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
Triethoxy(4-phenylbutyl)silane undergoes various chemical reactions, including:
Hydrolysis: The ethoxy groups can be hydrolyzed to form silanols, which can further condense to form siloxane bonds.
Hydrosilylation: This compound can participate in hydrosilylation reactions, where it adds across unsaturated carbon-carbon bonds in the presence of a catalyst.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water and an acid or base catalyst.
Hydrosilylation: Requires a precious metal catalyst, such as platinum or rhodium.
Reduction: Often involves cobalt(II) chloride or rhodium catalysts under mild conditions.
Major Products
Hydrolysis: Produces silanols and eventually siloxanes.
Hydrosilylation: Forms organosilicon compounds with new Si-C bonds.
Reduction: Yields reduced organic compounds, such as alcohols or amines, depending on the substrate.
Scientific Research Applications
Triethoxy(4-phenylbutyl)silane has a wide range of applications in scientific research:
Surface Modification: Used to modify the surface properties of materials, making them more hydrophobic or introducing functional groups for further reactions.
Polymer Synthesis: Acts as a precursor for the synthesis of silicon-containing polymers with desirable properties, such as thermal stability and chemical resistance.
Biological Applications: Employed in the functionalization of biosensor surfaces to enhance their selectivity and sensitivity.
Industrial Coatings: Utilized in the production of hydrophobic coatings for various materials, improving their durability and resistance to environmental factors.
Mechanism of Action
The mechanism of action of triethoxy(4-phenylbutyl)silane primarily involves the hydrolysis of the ethoxy groups to form silanols, which can then condense to form siloxane bonds. This process allows the compound to act as a coupling agent, facilitating the bonding between organic and inorganic materials . In hydrosilylation reactions, the silicon-hydrogen bond adds across unsaturated carbon-carbon bonds, forming new Si-C bonds .
Comparison with Similar Compounds
Similar Compounds
Triethoxy(octyl)silane: Used for hydrophobic coatings and surface modification.
Triethoxy[4-(trifluoromethyl)phenyl]silane: Utilized in materials chemistry for surface modification and synthesis of silicon-containing organic compounds.
Uniqueness
Triethoxy(4-phenylbutyl)silane is unique due to its specific 4-phenylbutyl group, which imparts distinct chemical properties and reactivity compared to other trialkoxysilanes. This makes it particularly useful in applications requiring specific surface modifications and coupling functionalities .
Properties
CAS No. |
928842-14-2 |
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Molecular Formula |
C16H28O3Si |
Molecular Weight |
296.48 g/mol |
IUPAC Name |
triethoxy(4-phenylbutyl)silane |
InChI |
InChI=1S/C16H28O3Si/c1-4-17-20(18-5-2,19-6-3)15-11-10-14-16-12-8-7-9-13-16/h7-9,12-13H,4-6,10-11,14-15H2,1-3H3 |
InChI Key |
XLNRATCYWYJUOR-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si](CCCCC1=CC=CC=C1)(OCC)OCC |
Origin of Product |
United States |
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